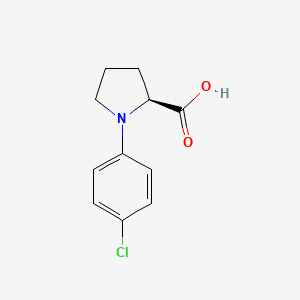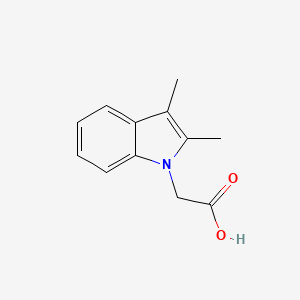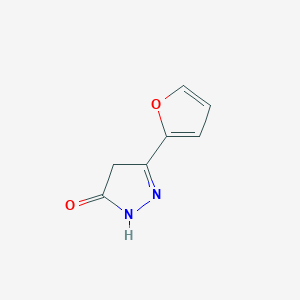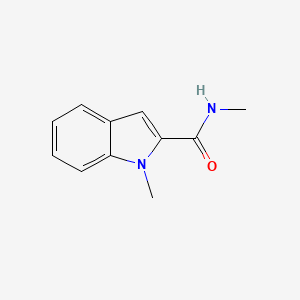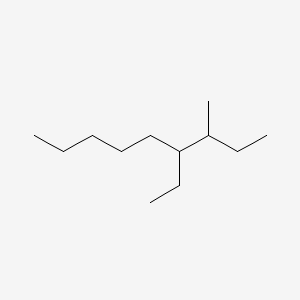
3-Methyl-4-ethylnonane
Descripción general
Descripción
3-Methyl-4-ethylnonane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon composed of a nonane backbone with a methyl group attached to the third carbon and an ethyl group attached to the fourth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-ethylnonane can be achieved through various organic reactions, including alkylation and hydrogenation. One common method involves the alkylation of a nonane derivative with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. Catalysts such as palladium on carbon (Pd/C) or nickel are often employed to facilitate the hydrogenation process, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-ethylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.
Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed:
Oxidation: Depending on the conditions, products can include 3-methyl-4-ethylnonan-1-ol, 3-methyl-4-ethylnonan-2-one, or 3-methyl-4-ethylnonanoic acid.
Substitution: 3-chloro-4-ethylnonane or 3-bromo-4-ethylnonane.
Aplicaciones Científicas De Investigación
3-Methyl-4-ethylnonane finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
As an alkane, 3-Methyl-4-ethylnonane does not have specific molecular targets or pathways. Its effects are primarily physical, such as its role as a solvent or its interactions with other nonpolar molecules. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
- 3-Methyl-4-methylnonane
- 4-Ethyl-3-methylnonane
- 3-Ethyl-4-methyloctane
Comparison: 3-Methyl-4-ethylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. For instance, the presence of both methyl and ethyl groups on the nonane backbone can lead to variations in steric hindrance and electronic effects, impacting its behavior in chemical reactions.
Propiedades
IUPAC Name |
4-ethyl-3-methylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-8-9-10-12(7-3)11(4)6-2/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDGOVWPZHVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615001 | |
| Record name | 4-Ethyl-3-methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-41-2 | |
| Record name | 4-Ethyl-3-methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)
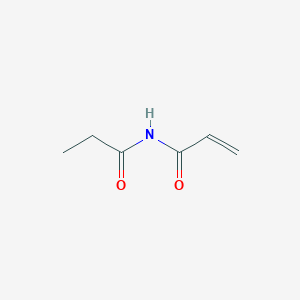
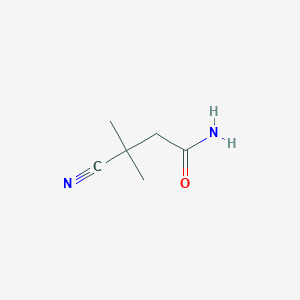
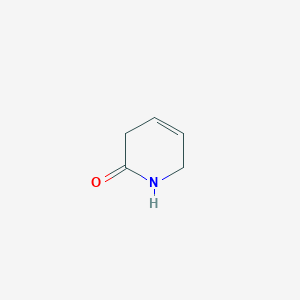
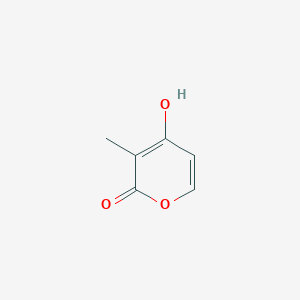
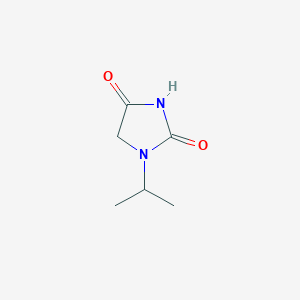
![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)

